molecular formula C44H44N2P2 B8497888 (1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine CAS No. 1086138-41-1

(1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine

Cat. No.: B8497888
CAS No.: 1086138-41-1
M. Wt: 662.8 g/mol
InChI Key: OBHPYVNBXWUKNY-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral phosphine ligand widely used in organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes, including asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphino benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of desired products. The ligand’s chiral nature allows it to induce asymmetry in the products, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Properties

CAS No.

1086138-41-1

Molecular Formula

C44H44N2P2

Molecular Weight

662.8 g/mol

IUPAC Name

1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2

InChI Key

OBHPYVNBXWUKNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N1,N2-bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine (2.18 g, 2.83 mmol) (prepared according to the literature procedure: Laue, S.; Greiner, L.; Woltinger, J.; Liese, A. Adv. Synth. Catal. 2001, 343, 711) and sodium borohydride (NaBH4) (0.64 g, 17 mmol) in ethanol (30 ml) was refluxed with stirring for 6 hours. The resulting solution was cooled to room temperature and water (15 ml) was added to destroy excess NaBH4. The mixture was extracted with dichloromethane and the combined extracts were washed with saturated aqueous ammonium chloride solution [NH4Cl] and then water. The organic layer was dried over magnesium sulfate and then filtered through silica gel. The filtrate was then evaporated to dryness to obtain a yellow solid. Yield: 2.0 g (91%). 1H NMR (400 MHz, CD2Cl2): δ 7.58-6.80 (m, 20H, Ph-H), 3.86 (d, 4H, NCH2), 3.65 (br, 2H, NH), 2.21 (s, 24H, CH3), 1.80 (m, 8H, cyclohexane-H). 31P{1H} NMR (162 MHz, CD2Cl2): δ−13.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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